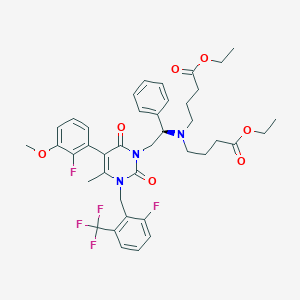
(R)-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including fluoro, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrimidinone core through cyclization reactions.
- Introduction of fluoro and methoxy substituents via electrophilic aromatic substitution.
- Attachment of the butanoate ester groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-efficiency catalysts to accelerate reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange reactions involving fluoro groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents such as potassium permanganate or chromium trioxide.
- Reducing agents like lithium aluminum hydride or sodium borohydride.
- Halogenating agents such as N-bromosuccinimide for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a corresponding aldehyde or carboxylic acid derivative.
科学研究应用
Chemistry
In chemistry, ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industry, this compound might be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to ®-diethyl 4,4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl)benzyl)-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl)-1-phenylethyl)azanediyl)dibutanoate may include other pyrimidinone derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable candidate for various applications in research and industry.
属性
CAS 编号 |
2316733-81-8 |
|---|---|
分子式 |
C40H44F5N3O7 |
分子量 |
773.8 g/mol |
IUPAC 名称 |
ethyl 4-[(4-ethoxy-4-oxobutyl)-[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C40H44F5N3O7/c1-5-54-34(49)20-12-22-46(23-13-21-35(50)55-6-2)32(27-14-8-7-9-15-27)25-48-38(51)36(28-16-10-19-33(53-4)37(28)42)26(3)47(39(48)52)24-29-30(40(43,44)45)17-11-18-31(29)41/h7-11,14-19,32H,5-6,12-13,20-25H2,1-4H3/t32-/m0/s1 |
InChI 键 |
LDEUBKMKWDHATM-YTTGMZPUSA-N |
手性 SMILES |
CCOC(=O)CCCN(CCCC(=O)OCC)[C@@H](CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
规范 SMILES |
CCOC(=O)CCCN(CCCC(=O)OCC)C(CN1C(=O)C(=C(N(C1=O)CC2=C(C=CC=C2F)C(F)(F)F)C)C3=C(C(=CC=C3)OC)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(5-Formyl-2-thienyl)phenyl]acetonitrile](/img/structure/B15203923.png)
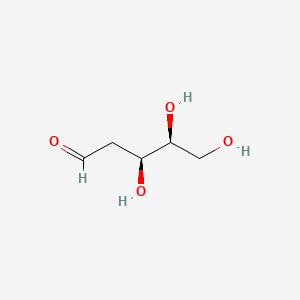
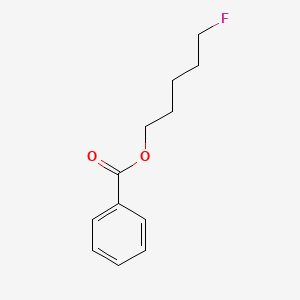

![Ethyl 6,6-dimethyl-3-(4-(trifluoromethyl)benzamido)-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B15203951.png)
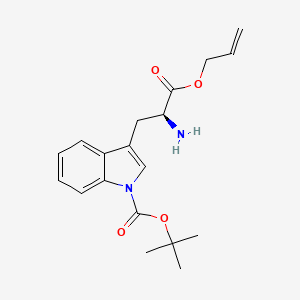

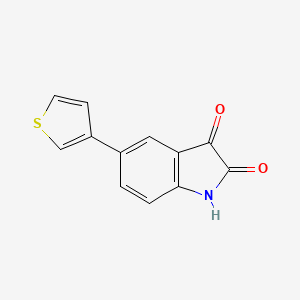
![2-(Bromomethyl)-5-methylbenzo[d]oxazole](/img/structure/B15203978.png)
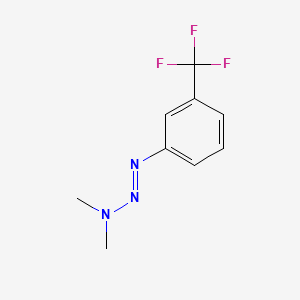
![2-[3-(Trifluoromethyl)phenyl]acetamidoxime](/img/structure/B15203991.png)
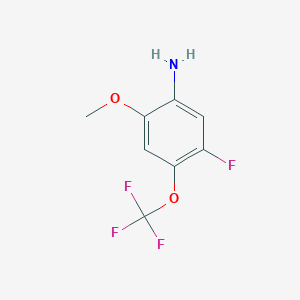
![4-Amino-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15204000.png)
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
